REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([O-:12])(=O)=[O:10])=[CH:5][CH:4]=1)=[CH2:2].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:15]>C(Cl)(Cl)Cl>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([Cl:15])(=[O:12])=[O:10])=[CH:5][CH:4]=1)=[CH2:2] |f:0.1|
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred further for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed
|
Type
|
WASH
|
Details
|
the product was washed with water
|
Type
|
CUSTOM
|
Details
|
purified with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 80.5% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |